molecular formula C13H14ClN3O2S2 B2399453 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 391875-55-1

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2399453
CAS No.: 391875-55-1
M. Wt: 343.84
InChI Key: VNBXLOWTVOIFCI-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group, an isopropylthio group, and a methoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method includes the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. The isopropylthio group is introduced via nucleophilic substitution reactions, while the chloro and methoxy groups are incorporated through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted benzamides .

Scientific Research Applications

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-phenyl-1H-indole-2-carboxamide: Another compound with a chloro and benzamide structure, but with different substituents.

    5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Shares the chloro and benzamide core but has different functional groups.

Uniqueness

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is unique due to the presence of the isopropylthio and methoxy groups, which confer distinct chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c1-7(2)20-13-17-16-12(21-13)15-11(18)9-6-8(14)4-5-10(9)19-3/h4-7H,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBXLOWTVOIFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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